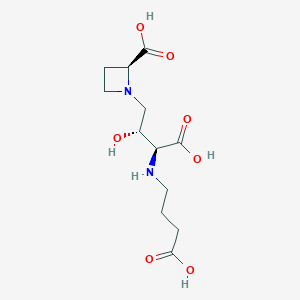![molecular formula C25H23NO7 B13828282 N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Dicarbobenzoxy-L-tyrosine is a derivative of the amino acid L-tyrosine. It is characterized by the presence of carbobenzoxy (benzyloxycarbonyl) groups attached to both the amino and hydroxyl groups of the tyrosine molecule. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dicarbobenzoxy-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine. One common method is the reaction of L-tyrosine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N,O-Dicarbobenzoxy-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,O-Dicarbobenzoxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbobenzoxy groups can be reduced to yield the free amino and hydroxyl groups.
Substitution: The carbobenzoxy groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free L-tyrosine or partially deprotected intermediates.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
N,O-Dicarbobenzoxy-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group in organic synthesis.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,O-Dicarbobenzoxy-L-tyrosine primarily involves its role as a protecting group. The carbobenzoxy groups protect the amino and hydroxyl groups of L-tyrosine from unwanted reactions during peptide synthesis. These groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N,O-Bis(benzyloxycarbonyl)-L-tyrosine
- O-(Carbobenzoxy)-L-tyrosine hydrochloride
- Carbobenzoxy-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
- N-acetyl-DL-tyrosine
- Carbobenzoxy-DL-norvalylglycyl-DL-tyrosine methyl ester .
Uniqueness
N,O-Dicarbobenzoxy-L-tyrosine is unique due to its dual protection of both the amino and hydroxyl groups, making it particularly useful in peptide synthesis. This dual protection allows for greater control over the synthesis process and the ability to selectively deprotect specific functional groups as needed .
Properties
Molecular Formula |
C25H23NO7 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
BFBGTMUCHUBFCZ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)










